molecular formula C12H26O3 B090791 Diethylene glycol dibutyl ether CAS No. 112-73-2

Diethylene glycol dibutyl ether

Cat. No.: B090791
CAS No.: 112-73-2
M. Wt: 218.33 g/mol
InChI Key: KZVBBTZJMSWGTK-UHFFFAOYSA-N
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Description

Diethylene glycol dibutyl ether, also known as this compound, is a colorless liquid with the chemical formula C₁₂H₂₆O₃. It is commonly used as an industrial solvent due to its ability to dissolve a wide range of substances. This compound is particularly valued for its low volatility and high boiling point, making it suitable for various applications in the chemical, pharmaceutical, and materials industries .

Mechanism of Action

Target of Action

Bis(butoxyethyl)ether, also known as Diethylene glycol dibutyl ether, primarily targets sulfides . Sulfides are a class of organic compounds that contain sulfur. They play significant roles in fine chemical, pharmaceutical, and material science .

Mode of Action

Bis(butoxyethyl)ether acts as a synergistic catalyst in the selective oxygenation of sulfides . This process is initiated by visible light and occurs at ambient temperature under transition-metal-free and minimal solvent conditions . The compound’s interaction with its targets results in the switchable synthesis of sulfoxides and sulfones .

Biochemical Pathways

The primary biochemical pathway affected by Bis(butoxyethyl)ether is the oxygenation of sulfides . This process leads to the synthesis of sulfoxides and sulfones, which are indispensable motifs in synthetic pharmaceuticals, natural products, and advanced organic materials .

Result of Action

The molecular and cellular effects of Bis(butoxyethyl)ether’s action include the selective oxygenation of sulfides . This results in the synthesis of sulfoxides and sulfones . The reaction is safe, practical, and eco-friendly, making it a valuable method in the field of green chemistry .

Action Environment

The action of Bis(butoxyethyl)ether is influenced by environmental factors such as light and temperature . The oxygenation reaction is initiated by visible light and occurs at ambient temperature . Therefore, the compound’s action, efficacy, and stability are likely to be influenced by these factors.

Safety and Hazards

Bis(butoxyethyl)ether may be harmful by inhalation, ingestion, and skin absorption. It causes eye and skin irritation and is irritating to the mucous membrane and upper respiratory tract . It should be handled in accordance with good industrial hygiene and safety practices .

Future Directions

The use of Bis(butoxyethyl)ether in the selective oxygenation of sulfides with molecular oxygen under visible-light irradiation represents a promising direction for future research . This method is safe, practical, and eco-friendly, and allows for the switchable synthesis of sulfoxides and sulfones .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylene glycol dibutyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .

Industrial Production Methods

In industrial settings, bis(butoxyethyl)ether is often produced by reacting diethylene glycol with butanol in the presence of an acid catalyst. This method is favored for its efficiency and scalability, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethylene glycol dibutyl ether primarily undergoes oxidation reactions. It can react with molecular oxygen under visible-light irradiation to selectively produce sulfoxides and sulfones. This reaction is facilitated by the synergistic catalytic efforts between bis(butoxyethyl)ether and CF₃SO₂Na .

Common Reagents and Conditions

The oxidation of bis(butoxyethyl)ether typically requires molecular oxygen and visible light. The reaction is carried out at ambient temperature without the need for transition metals or additives, making it an eco-friendly process .

Major Products

The major products formed from the oxidation of bis(butoxyethyl)ether are sulfoxides and sulfones. These compounds are valuable in the pharmaceutical and fine chemical industries due to their diverse oxidation states and functional properties .

Comparison with Similar Compounds

Similar Compounds

  • Diethylene glycol diethyl ether
  • Diethylene glycol dimethyl ether
  • Tetraethylene glycol dimethyl ether

Uniqueness

Diethylene glycol dibutyl ether is unique due to its high boiling point and low volatility, which make it an ideal solvent for high-temperature applications. Additionally, its ability to promote selective oxidation reactions under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

1-[2-(2-butoxyethoxy)ethoxy]butane
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InChI

InChI=1S/C12H26O3/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2/h3-12H2,1-2H3
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InChI Key

KZVBBTZJMSWGTK-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCOCCCC
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Molecular Formula

C12H26O3
Record name DIETHYLENE GLYCOL DIBUTYL ETHER
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DSSTOX Substance ID

DTXSID8025046
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Molecular Weight

218.33 g/mol
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Physical Description

Diethylene glycol dibutyl ether is a colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless liquid that floats on water; [CAMEO]
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Boiling Point

493 °F at 760 mmHg (NTP, 1992)
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Flash Point

245 °F (NTP, 1992), 245.0 °F [CAMEO] VP from ChemIDplus
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.885 (USCG, 1999) - Less dense than water; will float
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg]
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CAS No.

112-73-2
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Melting Point

-76 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Into 120 g of 60% NaH and 500 ml of toluene were added dropweise 329 g of butyl bromide and 486 g of diethylene glycol butyl ether at 50° C. Diethylene glycol dibutyl ether (abbreviated as “DEG-DB” hereafter) was obtained by distillation (b.p.: 256° C. under normal pressure) from the reaction mixture. The solubility of glycolide in this compound at 25° C. was 1.8%.
Name
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
486 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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